molecular formula C10H9NO2 B7749347 (E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile

(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile

Cat. No.: B7749347
M. Wt: 175.18 g/mol
InChI Key: XLZOBXJSXAVHDP-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a nitrile group attached to an acrylonitrile backbone

Scientific Research Applications

(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile involves the palladium-catalyzed cyanation of vinyl halides with acetone cyanohydrin . This method is advantageous due to its high efficiency and selectivity. The reaction typically requires a palladium catalyst, a base, and acetone cyanohydrin as the cyanide source. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxyacetophenone.

    Reduction: Formation of 3-(4-hydroxy-3-methoxyphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-hydroxyphenyl)acrylonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (E)-3-(4-methoxyphenyl)acrylonitrile:

    (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ol: Contains an alcohol group instead of a nitrile group, altering its reactivity and uses.

Uniqueness

(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile is unique due to the presence of both hydroxy and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,12H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOBXJSXAVHDP-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
Reactant of Route 4
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile
Reactant of Route 6
Reactant of Route 6
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.